molecular formula C22H22O3 B13396120 4,4'-Dimethoxy-3''-methyltrityl alcohol CAS No. 541540-97-0

4,4'-Dimethoxy-3''-methyltrityl alcohol

Cat. No.: B13396120
CAS No.: 541540-97-0
M. Wt: 334.4 g/mol
InChI Key: CVEOHCDYVDNANP-UHFFFAOYSA-N
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Description

4,4’-Dimethoxy-3’'-methyltrityl alcohol is an organic compound with the molecular formula C22H22O3. It is a derivative of trityl alcohol, characterized by the presence of two methoxy groups and a methyl group attached to the trityl core. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dimethoxy-3’‘-methyltrityl alcohol typically involves the reaction of 4,4’-dimethoxybenzophenone with methylmagnesium bromide (a Grignard reagent) in an ether solvent. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 4,4’-Dimethoxy-3’'-methyltrityl alcohol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethoxy-3’'-methyltrityl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,4’-dimethoxy-3’'-methylbenzophenone.

    Reduction: Formation of 4,4’-dimethoxy-3’'-methyltrityl hydrocarbon.

    Substitution: Formation of various substituted trityl derivatives depending on the reagents used.

Scientific Research Applications

4,4’-Dimethoxy-3’'-methyltrityl alcohol has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-Dimethoxy-3’'-methyltrityl alcohol involves its ability to act as a protecting group in organic synthesis. The methoxy and methyl groups provide steric hindrance, protecting the core structure from unwanted reactions. This compound can also interact with various molecular targets, including enzymes and receptors, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethoxytrityl alcohol: Lacks the methyl group present in 4,4’-Dimethoxy-3’'-methyltrityl alcohol.

    4-Methoxytrityl alcohol: Contains only one methoxy group compared to the two in 4,4’-Dimethoxy-3’'-methyltrityl alcohol.

    Trityl alcohol: The parent compound without any methoxy or methyl substitutions.

Uniqueness

4,4’-Dimethoxy-3’'-methyltrityl alcohol is unique due to the presence of both methoxy and methyl groups, which provide specific steric and electronic properties. These properties make it particularly useful as a protecting group in organic synthesis and in the development of specialized reagents and materials.

Properties

CAS No.

541540-97-0

Molecular Formula

C22H22O3

Molecular Weight

334.4 g/mol

IUPAC Name

bis(4-methoxyphenyl)-(3-methylphenyl)methanol

InChI

InChI=1S/C22H22O3/c1-16-5-4-6-19(15-16)22(23,17-7-11-20(24-2)12-8-17)18-9-13-21(25-3)14-10-18/h4-15,23H,1-3H3

InChI Key

CVEOHCDYVDNANP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O

Origin of Product

United States

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